Dibenzo[b,d]furan-1-ylboronic Acid: A Technical Guide for Advanced Organic Synthesis and Drug Discovery
Dibenzo[b,d]furan-1-ylboronic Acid: A Technical Guide for Advanced Organic Synthesis and Drug Discovery
Introduction: The Strategic Importance of Dibenzo[b,d]furan-1-ylboronic Acid
Dibenzo[b,d]furan-1-ylboronic acid, identified by its CAS number 162607-19-4 , is a highly valuable heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1][2][3][4][5] Its rigid, planar dibenzofuran core is a privileged scaffold found in numerous biologically active compounds and advanced materials. The strategic placement of the boronic acid moiety at the 1-position unlocks a versatile chemical handle for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview of Dibenzo[b,d]furan-1-ylboronic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and characterization, with a strong emphasis on its application in the renowned Suzuki-Miyaura coupling reaction—a cornerstone of modern drug discovery.[6][7][8]
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of Dibenzo[b,d]furan-1-ylboronic acid is paramount for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 162607-19-4 | [1][2][3] |
| Molecular Formula | C₁₂H₉BO₃ | [2][3] |
| Molecular Weight | 212.01 g/mol | [2][3] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [4] |
| Storage | Sealed in a dry, room temperature environment is recommended. For long-term stability, storage under an inert atmosphere at 2-8°C is preferable. | [3][9] |
Synthesis and Mechanistic Insights
The logical precursor for the synthesis of Dibenzo[b,d]furan-1-ylboronic acid is 1-bromodibenzo[b,d]furan. The general synthetic approach involves a halogen-metal exchange followed by borylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Dibenzo[b,d]furan-1-ylboronic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established methods for analogous compounds and serves as a robust starting point for laboratory synthesis.
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Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with 1-bromodibenzo[b,d]furan and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete halogen-metal exchange. The causality here is the strong nucleophilicity of n-BuLi, which facilitates the deprotonation at the 1-position, forming the organolithium intermediate.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78°C. This electrophilic boron species is readily attacked by the nucleophilic organolithium intermediate. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis (Acidic Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). This step hydrolyzes the initially formed boronate ester to the desired boronic acid.
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Purification: The crude product is typically isolated by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or silica gel column chromatography.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The paramount application of Dibenzo[b,d]furan-1-ylboronic acid lies in its utility as a coupling partner in the Suzuki-Miyaura reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the dibenzofuran core and various organic halides or triflates (sp²- or sp³-hybridized).[12]
The reaction's tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of coupling partners have cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[12][13]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X) to form a Pd(II) complex.[7][8]
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Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the dibenzofuranyl group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments (R¹ and the dibenzofuranyl group) are eliminated from the palladium complex, forming the final C-C coupled product and regenerating the Pd(0) catalyst.[7][8]
Applications in Drug Discovery and Development
The dibenzofuran motif is a key structural element in a variety of natural products and synthetic compounds with diverse pharmacological activities, including anticancer and antibacterial properties.[14] The ability to use Dibenzo[b,d]furan-1-ylboronic acid in Suzuki-Miyaura couplings allows for the systematic and efficient exploration of the chemical space around this privileged scaffold.
Boronic acids themselves have emerged as a significant class of therapeutic agents.[13][15] The FDA-approved drugs Bortezomib (for multiple myeloma) and Vaborbactam (a β-lactamase inhibitor) feature a boronic acid warhead that is crucial for their mechanism of action.[13][15] This highlights the potential for Dibenzo[b,d]furan-1-ylboronic acid and its derivatives to not only serve as building blocks but also to be incorporated as pharmacologically active moieties.
Characterization and Quality Control
Ensuring the purity and identity of Dibenzo[b,d]furan-1-ylboronic acid is critical for reproducible and successful synthetic outcomes. Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the material.
Many commercial suppliers provide access to these analytical data for their products.[1]
Conclusion
Dibenzo[b,d]furan-1-ylboronic acid is a powerful and versatile reagent for the synthesis of complex organic molecules. Its strategic importance in drug discovery and materials science is underpinned by its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to leverage this valuable building block in their pursuit of novel and impactful chemical entities.
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MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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